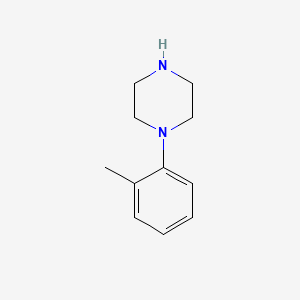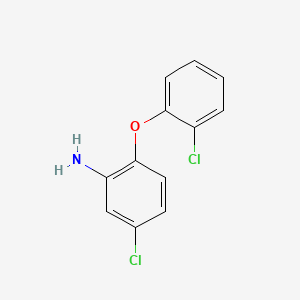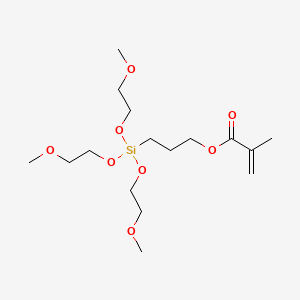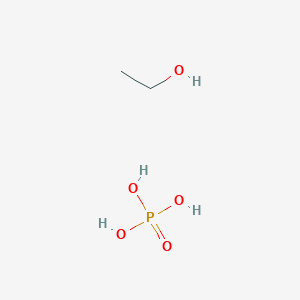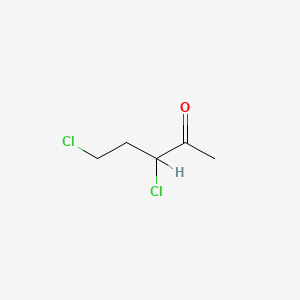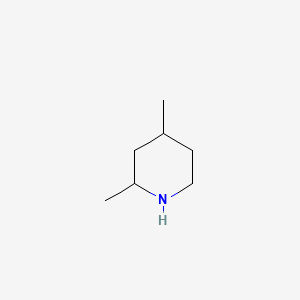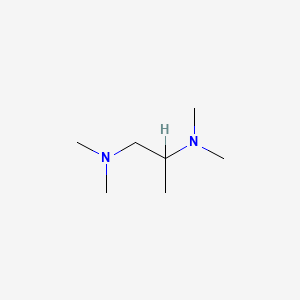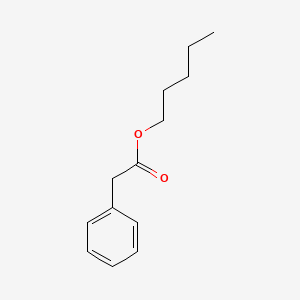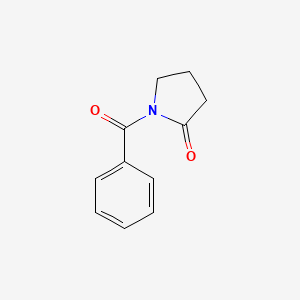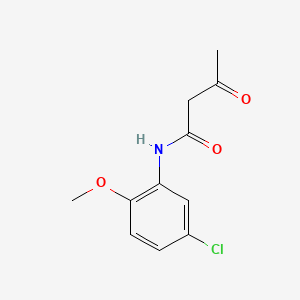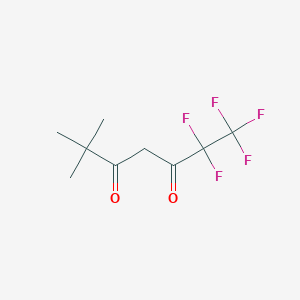
1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione
Übersicht
Beschreibung
1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione is a chemical compound with the molecular formula C9H11F5O2 . It is used as a reagent in chromatography to separate and quantify compounds .
Physical and Chemical Properties This compound has a molecular weight of 246.174 Da . It has a density of 1.238g/cm3 . The boiling point is 65ºC at 30mm .
Wissenschaftliche Forschungsanwendungen
Volatility and Thermal Studies
1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione has been studied for its volatility and thermal properties. It has been used to form complexes with various metals like vanadium and these complexes have demonstrated significant volatility and thermal stability. The vanadium(III) chelates of fluorinated β-diketones, including this compound, were found to be stable up to temperatures between 280-320°C (Dilli & Patsalides, 1976).
Chromatographic Retention and Separation
The compound has also been researched in the context of chromatography. It has been used to study the retention of fluorinated transition-metal β-diketonates in gas chromatographic columns. These studies are crucial for understanding the separation processes and retention mechanisms in chromatographic analysis (Dilli & Patsalides, 1979).
Application in Gas Chromatography
Further, its application in gas chromatography for the determination of vanadium has been explored. This involves the use of the compound as a reagent for derivatization and subsequent chromatographic analysis, demonstrating its utility in trace metal analysis (Dilli & Patsalides, 1981).
Molecular Structure and Hydrogen Bond Studies
In addition to its analytical applications, the structural characteristics of similar β-diketones have been analyzed. Studies involving molecular structure, hydrogen bond strength, and vibrational assignment have been conducted, which aid in understanding the chemical behavior and properties of these compounds (Sayyar et al., 2021).
Use in Chemical Vapour Deposition (CVD) Processes
The compound has found application in the development of precursors for chemical vapor deposition (CVD). This is particularly relevant in the deposition of metal-containing films, where its volatility and stability play a crucial role (Malik et al., 1999).
Eigenschaften
IUPAC Name |
1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F5O2/c1-7(2,3)5(15)4-6(16)8(10,11)9(12,13)14/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTTQCEGWFGHNDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30175730 | |
| Record name | 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione | |
CAS RN |
2145-68-8 | |
| Record name | 1,1,1,2,2-Pentafluoro-6,6-dimethyl-3,5-heptanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2145-68-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002145688 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H,4H-Perfluoro-6,6-dimethylheptane-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30175730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.738 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione influence the volatility of its vanadium chelates?
A: 1,1,1,2,2-Pentafluoro-6,6-dimethylheptane-3,5-dione is a fluorinated β-diketone. Research has shown that incorporating fluorine atoms into β-diketones increases the volatility of their metal chelates []. This is likely due to the highly electronegative fluorine atoms reducing the overall polarity of the molecule, thus decreasing intermolecular forces and favoring vaporization. Specifically, the study observed that vanadium (III) chelates of fluorinated β-diketones, including 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione, exhibited high volatility with minimal decomposition, even in air [].
Q2: What are the thermal stability differences between vanadium(III) and oxovanadium(IV) chelates with 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione?
A: The research by [] reveals a significant difference in thermal stability between vanadium(III) and oxovanadium(IV) chelates with 1,1,1,2,2-pentafluoro-6,6-dimethylheptane-3,5-dione. While the vanadium(III) chelates demonstrate high thermal stability up to 280-320°C in the absence of air, the oxovanadium(IV) counterparts exhibit partial decomposition at temperatures as low as 150°C and complete decomposition between 180-240°C []. This difference highlights the impact of the metal's oxidation state on the stability of the resulting chelate complex.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






